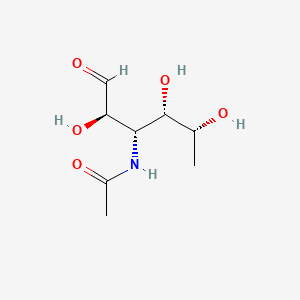

3-Acetamido-3,6-dideoxyglucose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Acetamido-3,6-dideoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biosynthesis Pathways

The biosynthesis of 3-acetamido-3,6-dideoxyglucose involves a complex enzymatic pathway that has been studied extensively. The pathway typically includes five key enzymes: a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. This cascade is initiated from glucose-1-phosphate and leads to the production of nucleotide-activated sugar precursors like dTDP-3-acetamido-3,6-dideoxyglucose .

Table 1: Enzymes Involved in the Biosynthesis of this compound

| Enzyme Type | Function |

|---|---|

| Transferase | Catalyzes the attachment of glucose-1-phosphate to a nucleotide |

| Dehydratase | Removes hydroxyl groups to form keto functionalities |

| Isomerase | Converts intermediates into 3-oxo derivatives |

| Transaminase | Introduces amino groups into the sugar structure |

| Transacetylase | Acetylates the sugar to form the final product |

Role in Bacterial Cell Structures

Quip3NAc is integral to the structural integrity of bacterial cell surfaces. In Gram-negative bacteria, it contributes to the formation of lipopolysaccharides (LPS), which are essential for maintaining cell membrane stability and protecting against environmental stresses . The presence of Quip3NAc in S-layer glycoproteins enhances bacterial adherence and biofilm formation, which are crucial for pathogenicity .

Applications in Antibiotic Development

The unique structural properties of this compound have made it a target for antibiotic development. Its derivatives are found in various antibiotics and antifungal agents. Research indicates that modifying this sugar can lead to enhanced efficacy against resistant bacterial strains . The biosynthetic pathways involving Quip3NAc can potentially be exploited to develop new antibiotics by targeting the enzymes responsible for its synthesis.

Glycoscience Research

In glycoscience, this compound serves as a model compound for studying glycan structures and interactions. Its role in glycoconjugates provides insights into carbohydrate-protein interactions that are vital for cell signaling and recognition processes . Furthermore, understanding its biosynthesis can lead to advancements in synthetic biology and the production of novel glycosylated compounds.

Case Study 1: Structural Studies of QdtC

Research on QdtC, an N-acetyltransferase involved in the biosynthesis of Quip3NAc, revealed critical insights into its substrate specificity and catalytic mechanisms. This study utilized X-ray crystallography to elucidate the enzyme's structure when bound to its sugar substrate . Such structural information is invaluable for designing inhibitors that could disrupt the biosynthetic pathway in pathogenic bacteria.

Case Study 2: Antibiotic Resistance

A study demonstrated that derivatives of this compound could enhance the activity of existing antibiotics against multi-drug resistant strains of Escherichia coli. By modifying the sugar's structure, researchers were able to improve binding affinity to bacterial targets . This highlights its potential role in combating antibiotic resistance.

属性

分子式 |

C8H15NO5 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC 名称 |

N-[(2R,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 |

InChI 键 |

NGULQTOJUIQGLA-PXBUCIJWSA-N |

手性 SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)NC(=O)C)O)O |

规范 SMILES |

CC(C(C(C(C=O)O)NC(=O)C)O)O |

同义词 |

3-acetamido-3,6-dideoxy-L-glucose 3-acetamido-3,6-dideoxyglucose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。